6-(2,3-Dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one
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Overview
Description
Peucedanol 7-O-glucoside is a natural product found in various plants, particularly in the Peucedanum genus. It is known for its potential medicinal properties, including antioxidant, anti-inflammatory, and antidiabetic activities . The compound has a chemical formula of C21H26O11 and a molecular weight of 450.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Peucedanol 7-O-glucoside can be isolated from plant sources such as Peucedanum japonicum. The extraction process typically involves chromatographic separation of the methanol extract from the plant material using column chromatography over silica gel, polyamide, and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production methods for Peucedanol 7-O-glucoside are not well-documented. the extraction and purification processes used in laboratory settings can be scaled up for industrial applications, involving similar chromatographic techniques and solvent systems.
Chemical Reactions Analysis
Types of Reactions
Peucedanol 7-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its bioactivity.
Common Reagents and Conditions
Common reagents used in the reactions of Peucedanol 7-O-glucoside include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Peucedanol 7-O-glucoside can lead to the formation of various oxidized derivatives with enhanced antioxidant properties .
Scientific Research Applications
Peucedanol 7-O-glucoside has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of novel derivatives with potential bioactivity.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties, which are relevant in cellular and molecular biology research.
Mechanism of Action
Peucedanol 7-O-glucoside exerts its effects by binding to specific molecular targets, such as G protein-coupled receptor 43 (GPR43). This binding induces the production of prostaglandin E2 (PGE2) in macrophages, leading to anti-inflammatory and analgesic effects. The compound also inhibits the production of proinflammatory mediators like nitric oxide, tumor necrosis factor-α, interleukin 6, and interleukin 1β by inhibiting the nuclear factor kappa B pathway .
Comparison with Similar Compounds
Peucedanol 7-O-glucoside shares structural similarities with other compounds in the Peucedanum genus, such as peucedanol and its various glucoside derivatives. These compounds differ mainly in the presence and position of glucoside rings attached to the peucedanol core structure . Similar compounds include:
- Peucedanol
- Peucedanol 2’-O-glucoside
- Peucedanol 3’-O-glucoside
- Diosmetin-7-O-glucoside
Peucedanol 7-O-glucoside is unique due to its specific glucoside attachment at the C-7 position, which contributes to its distinct bioactivity and potential therapeutic applications .
Properties
IUPAC Name |
6-(2,3-dihydroxy-3-methylbutyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O10/c1-20(2,27)14(22)6-10-5-9-3-4-15(23)28-11(9)7-12(10)29-19-18(26)17(25)16(24)13(8-21)30-19/h3-5,7,13-14,16-19,21-22,24-27H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMCVVAVPFHUPNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)CO)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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